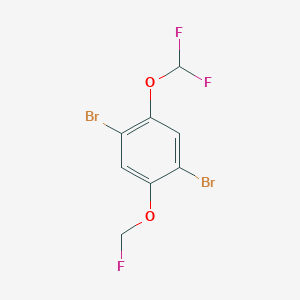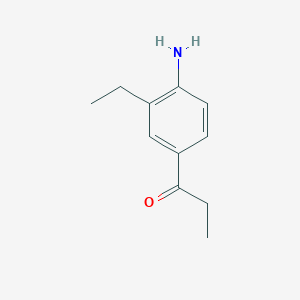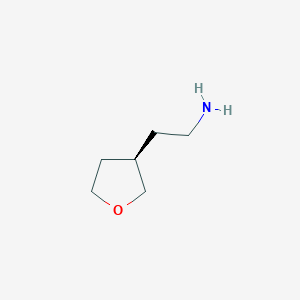
(r)-2-(Tetrahydrofuran-3-yl)ethyl amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of (3R)-2-(TETRAHYDROFURAN-3-YL)ETHAN-1-AMINE typically involves the reaction of tetrahydrofuran with ethylamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve more advanced techniques and equipment to achieve higher yields and purity .
Analyse Des Réactions Chimiques
(3R)-2-(TETRAHYDROFURAN-3-YL)ETHAN-1-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically the corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the formation of new carbon-nitrogen bonds.
Applications De Recherche Scientifique
(3R)-2-(TETRAHYDROFURAN-3-YL)ETHAN-1-AMINE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of (3R)-2-(TETRAHYDROFURAN-3-YL)ETHAN-1-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(3R)-2-(TETRAHYDROFURAN-3-YL)ETHAN-1-AMINE can be compared with other similar compounds such as:
1-(Tetrahydrofuran-3-yl)ethan-1-amine: This compound has a similar structure but may differ in its reactivity and applications.
3-Furanmethanamine, tetrahydro-α-methyl-: Another structurally related compound with distinct properties and uses.
The uniqueness of (3R)-2-(TETRAHYDROFURAN-3-YL)ETHAN-1-AMINE lies in its specific stereochemistry and the resulting effects on its chemical and biological behavior.
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
2-[(3R)-oxolan-3-yl]ethanamine |
InChI |
InChI=1S/C6H13NO/c7-3-1-6-2-4-8-5-6/h6H,1-5,7H2/t6-/m1/s1 |
Clé InChI |
CNWVPUYTZPMEDA-ZCFIWIBFSA-N |
SMILES isomérique |
C1COC[C@@H]1CCN |
SMILES canonique |
C1COCC1CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B14045617.png)
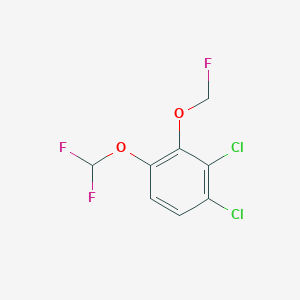
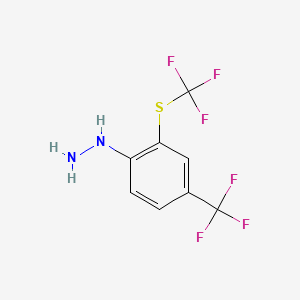

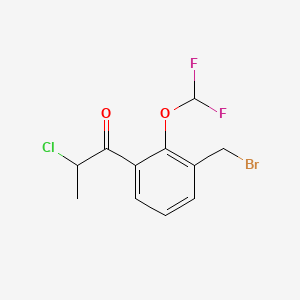
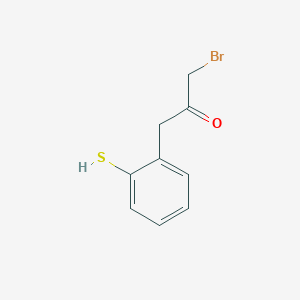
![Tert-butyl 1,1-difluoro-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B14045659.png)
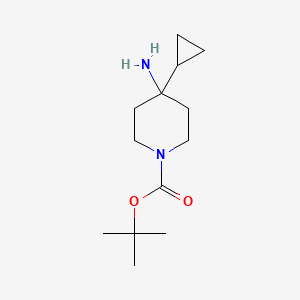
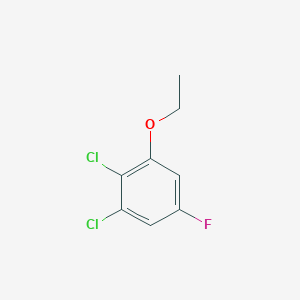

![(4R,6S)-4-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14045670.png)
